molecular formula C9H8N4 B14801982 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl-

1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl-

Cat. No.: B14801982
M. Wt: 172.19 g/mol
InChI Key: MXUDYZRSRMNIEK-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- is a heterocyclic compound that features a benzimidazole core with a nitrile group at the 5-position, an amino group at the 6-position, and a methyl group at the 2-position. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- can be synthesized through several methods. One common approach involves the cyclization of 1,2-phenylenediamine with a suitable nitrile source under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound often involves the use of cost-effective and scalable methods. One such method includes the oxidation of benzoic acid to benzoic anhydride, followed by reaction with imidazole to form benzimidazole. The final step involves the cyanation of benzimidazole to yield 1H-Benzimidazole-5-carbonitrile .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

6-amino-2-methyl-3H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C9H8N4/c1-5-12-8-2-6(4-10)7(11)3-9(8)13-5/h2-3H,11H2,1H3,(H,12,13)

InChI Key

MXUDYZRSRMNIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=C2)N)C#N

Origin of Product

United States

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